molecular formula C16H11N B14754083 11H-Indeno[2,1-f]quinoline CAS No. 238-88-0

11H-Indeno[2,1-f]quinoline

Cat. No.: B14754083
CAS No.: 238-88-0
M. Wt: 217.26 g/mol
InChI Key: PHKJFMDISHEWEY-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Heteroaromatic Chemistry

11H-Indeno[2,1-f]quinoline is a polycyclic heteroaromatic compound (PHA). These are complex organic molecules composed of multiple fused aromatic rings, where at least one of the rings contains an atom other than carbon, known as a heteroatom. In the case of this compound, the structure is built upon a fused system of an indene (B144670) and a quinoline (B57606) moiety. The quinoline part of the molecule is a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, which introduces a nitrogen heteroatom into the polycyclic system.

The arrangement of these rings in this compound results in a rigid, planar structure with an extensive π-electron system. This extended conjugation is a defining characteristic of polycyclic aromatic compounds and is responsible for their unique electronic and photophysical properties. The presence of the nitrogen atom in the quinoline ring system further modulates these properties, influencing factors such as basicity, ligand-binding capabilities, and intermolecular interactions.

Polycyclic heteroaromatic structures are of significant interest in various scientific disciplines. semanticscholar.org They form the core framework of many natural products, including alkaloids, and are explored for their potential in materials science as organic semiconductors, in light-emitting diodes (OLEDs), and as components of photovoltaic devices. semanticscholar.orgresearchgate.net The synthesis of diverse PHA structures is an ongoing area of research, with methodologies being developed to control the precise arrangement and type of heteroatoms within the polycyclic framework. semanticscholar.org

Significance of the Indenoquinoline Scaffold in Contemporary Research

The indenoquinoline scaffold, the core structure of this compound, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new therapeutic agents. nih.gov The quinoline portion of the scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of anticancer therapy. nih.gov

The indole (B1671886) scaffold, a related heterocyclic system, is also a prominent feature in many natural products and clinically used drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The fusion of the indene and quinoline systems in the indenoquinoline scaffold combines the structural features of these important pharmacophores, leading to novel compounds with the potential for unique biological activities.

Research into compounds containing the indenoquinoline scaffold has explored their potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their anticancer and antimicrobial properties. smolecule.com The planar nature of the indenoquinoline system allows it to intercalate into DNA, a mechanism of action for some anticancer drugs. Furthermore, the ability to modify the scaffold at various positions allows for the fine-tuning of its biological activity and selectivity. The development of synthetic methods to access a variety of substituted indenoquinolines remains an active area of chemical research. lookchem.com

Table 1: Research Findings on Indenoquinoline Derivatives

Compound/Derivative Research Focus Key Findings
Substituted 3-arylquinolines Synthetic methodology Development of a metal- and oxidant-free tandem reaction for regioselective synthesis. lookchem.com
2-(p-Tolyl)-11H-indeno[2,1-f]quinoline Synthesis and characterization Synthesized with a 62% yield and characterized by NMR spectroscopy. lookchem.com
General this compound Biological activities Investigated for potential applications in cancer research and as antimicrobial agents. smolecule.com
Quinoline-based compounds Anticancer drug discovery Quinoline is a privileged scaffold in the design of anticancer drugs, with several approved and clinical candidates. nih.gov
Indole and indoline (B122111) scaffolds Drug discovery These scaffolds are crucial in the development of new drugs, including antimicrobials and anticancer agents. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

238-88-0

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

11H-indeno[2,1-f]quinoline

InChI

InChI=1S/C16H11N/c1-2-5-12-11(4-1)10-15-13(12)7-8-16-14(15)6-3-9-17-16/h1-9H,10H2

InChI Key

PHKJFMDISHEWEY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=C3)N=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 11h Indeno 2,1 F Quinoline and Its Derivatives

Established Synthetic Routes to the 11H-Indeno[2,1-f]quinoline Core

The construction of the fundamental this compound skeleton can be achieved through several established synthetic pathways. These methods often involve the formation of the quinoline (B57606) ring system onto a pre-existing indene (B144670) moiety or vice versa.

Cyclization Reaction Approaches

Cyclization reactions represent a cornerstone in the synthesis of the this compound core. A prominent method is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group, such as 1,3-indandione. mdpi.comnih.gov This approach is valued for its simplicity and directness in forming the quinoline ring. mdpi.com Variations of this reaction have been developed to improve yields and accommodate a range of substrates. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile (B52724) has been employed to facilitate the condensation between 2-amino-3,5-dibromobenzaldehyde (B195418) and 1,3-indandione, leading to the formation of a dibromo-substituted indeno[1,2-b]quinolin-11-one. mdpi.com

Another important cyclization strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a variety of substituted quinolines under mild conditions. nih.gov The reaction can be initiated by various electrophiles, including iodine monochloride (ICl), iodine (I2), and bromine (Br2), to yield 3-halogenated quinolines. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.edunih.govmdpi.com This technology has been successfully applied to the synthesis of quinoline derivatives. rsc.org For example, a one-pot, three-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives has been efficiently achieved through Michael addition to enaminones under microwave irradiation. psu.edu This method has been shown to be superior to conventional heating in terms of reaction time and yield. psu.edu

The intramolecular Friedel-Crafts-type cyclization of certain precursors can also be effectively promoted by microwave irradiation to form the quinazoline (B50416) scaffold, a related heterocyclic system. nih.gov These examples highlight the potential of microwave-assisted protocols to provide rapid and efficient entry into complex heterocyclic systems like this compound.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. psu.edursc.org Several MCRs have been developed for the synthesis of quinoline and indenoquinoline derivatives. nih.gov A notable example is the three-component reaction of an aromatic aldehyde, indan-1,3-dione, and p-toluidine (B81030) or ammonium (B1175870) acetate (B1210297) in the presence of a heterogeneous catalyst to produce indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. nih.govrsc.org

Another efficient one-pot, three-component method involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one, pyrazolone, and malononitrile (B47326) in the presence of sodium carbonate to synthesize spiro indeno[1,2-b]quinoxaline derivatives. academie-sciences.fr Furthermore, a catalyst-free, one-pot three-component protocol has been reported for the synthesis of (11Z)-11-(3-aryl-5,6-dihydropyrazin-2(1H)-ylidene)-11H-indeno[1,2-b]quinoxaline derivatives from the reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a phosphorus ylide, and ethylenediamine. researchgate.net These MCR strategies offer significant advantages in terms of operational simplicity and the ability to construct diverse molecular architectures from readily available starting materials. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for exploring their potential applications, particularly in medicinal chemistry. Various methods have been developed to modify the core scaffold and introduce a wide range of functional groups.

Condensation Reactions for Scaffold Modification

Condensation reactions are a versatile tool for modifying the this compound scaffold. A common approach involves the condensation of ninhydrin (B49086) with substituted 1,2-phenylenediamines to produce a variety of substituted indeno[1,2-b]quinoxalinones. rsc.orgmdpi.com This one-step synthesis is often carried out in ethanol (B145695) or methanol (B129727) at room temperature and is valued for its mild conditions and high atom economy. rsc.org

Further modifications can be achieved through subsequent reactions. For example, 11H-indeno[1,2-b]quinoxalin-11-one can be converted to its hydrazone, which can then be condensed with aldehydes, such as p-ethylbenzaldehyde, to yield new functionalized derivatives. mdpi.com Additionally, the synthesis of spiro-β-lactams bearing an indeno[1,2-b]quinoxaline hybrid system has been accomplished via a modified Staudinger reaction, which involves a [2+2] cycloaddition between an N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivative and a phenoxyacetic acid derivative. rsc.org

Organo-Catalyzed and Catalyst-Free Methodologies

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods, leading to the exploration of organo-catalyzed and catalyst-free reactions.

An efficient and green method for the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one derivatives involves the condensation of ninhydrin with various substituted benzene-1,2-diamines using a catalytic amount of mandelic acid, a commercially available and metal-free organo-catalyst. researchgate.netbenthamdirect.com This reaction proceeds under mild conditions in aqueous ethanol at room temperature. researchgate.netbenthamdirect.com

Catalyst-free approaches have also been successfully developed. For instance, a facile, catalyst-free, one-pot three-component protocol allows for the synthesis of a series of (11Z)-11-(3-aryl-5,6-dihydropyrazin-2(1H)-ylidene)-11H-indeno[1,2-b]quinoxaline derivatives in good yields at room temperature. researchgate.net Another example is the catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles, which proceeds at elevated temperatures to stereoselectively afford 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org These organo-catalyzed and catalyst-free methodologies offer significant advantages, including mild reaction conditions, the use of non-toxic reagents, and simplified purification procedures. researchgate.netbenthamdirect.com

Metal-Mediated and Intramolecular Cyclization Techniques

The construction of the complex tetracyclic framework of this compound and its isomers has been effectively achieved through various metal-mediated and intramolecular cyclization strategies. These methods offer powerful tools for forming the crucial carbon-carbon and carbon-nitrogen bonds that define the core structure.

Palladium-catalyzed reactions, such as the Wacker-type oxidative cyclization, represent a significant approach in the synthesis of fused quinoline systems. researchgate.net Although not exclusively detailed for this compound, the principles of these reactions are broadly applicable to the synthesis of complex heterocyclic structures. Similarly, copper-catalyzed protocols have been developed for modified Friedländer quinoline synthesis, demonstrating the utility of transition metals in facilitating these cyclizations. researchgate.net

Intramolecular cyclization is a key step in many synthetic routes, often following an initial intermolecular reaction. For instance, a cascade sequence involving a Suzuki coupling to form a C-C bond, followed by a base-mediated intramolecular cyclization to form a C-N bond, has been reported for constructing fused heterocyclic systems. researchgate.net Another notable example is the N-chlorosuccinimide (NCS)-mediated intramolecular cyclization of substituted indoles, which has been employed to form the N5–C5a bond in the synthesis of the indolo[2,3-b]quinolone core, a structure related to this compound. nih.gov This type of reaction highlights the ability to forge critical bonds under specific reagent control. Furthermore, a tandem process involving a Michael addition followed by intramolecular cyclization has been used to create chromeno-quinolines, showcasing the versatility of intramolecular ring-closing reactions in building complex heterocyclic scaffolds. researchgate.net

A continuous-flow system utilizing photoisomerization followed by cyclization has also been demonstrated for quinoline synthesis. thieme-connect.de This method involves the light-induced isomerization of (E)-2-aminostyryl ketones to their Z-isomers, which then undergo spontaneous cyclization to form the quinoline ring. thieme-connect.de While this has been applied to simpler quinolines, the underlying principle of intramolecular cyclization following an isomerization event presents a potential pathway for the synthesis of more complex structures like this compound.

Povarov-Type Reactions for Phosphine (B1218219) Oxide Derivatives

A significant advancement in the synthesis of functionalized indenoquinolines is the use of Povarov-type reactions to introduce phosphine oxide moieties. This hetero-Diels-Alder reaction provides a direct and highly regioselective route to quinoline derivatives. nih.gov

Specifically, new hybrid 5H-indeno[2,1-c]quinolines bearing a phosphine oxide group have been prepared through a two-step, one-pot Povarov-type [4+2]-cycloaddition. nih.govresearchgate.net This reaction occurs between in situ-generated phosphorated aldimines and indene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). nih.govresearchgate.net The subsequent oxidation of the methylene (B1212753) group in the resulting tetrahydro-5H-indeno[2,1-c]quinoline structure leads to the formation of the corresponding indeno[2,1-c]quinolin-7-one phosphine oxides. nih.govresearchgate.net

The general scheme for this reaction involves the initial formation of a phosphorated aldimine from a phosphorated aniline (B41778) and an aromatic aldehyde. This imine then acts as the dienophile in the [4+2]-cycloaddition with indene, which serves as the diene. The reaction proceeds with high atom economy, a desirable characteristic of modern synthetic methods. nih.gov

Table 1: Synthesis of Diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine Oxides via Povarov-Type Reaction and Subsequent Oxidation nih.gov

Aldehyde (Ar)ProductYield (%)
4-Chlorobenzaldehyde10a 70
4-Methylbenzaldehyde10b 65
4-Methoxybenzaldehyde10c 72
Benzaldehyde10d 68

Yields are for the oxidation step of the mixture of diastereomers obtained from the Povarov reaction.

Advanced Chemical Reactivity and Mechanistic Pathways

The chemical behavior of the this compound scaffold is dictated by the interplay of its constituent aromatic rings and the nitrogen heteroatom. Understanding its reactivity and the mechanisms of its transformations is crucial for the targeted synthesis of its derivatives.

Electrophilic Aromatic Substitution Reactions

The quinoline nucleus, a key component of this compound, undergoes electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the heterocyclic ring. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. reddit.com Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.

In the parent quinoline molecule, electrophilic attack typically happens at the C5 and C8 positions. reddit.com This is because the sigma-complex intermediates formed by attack at these positions are more stable, as the aromaticity of the other ring is preserved. Applying this principle to the this compound system, electrophilic substitution is expected to occur on the benzene (B151609) and indene portions of the molecule rather than on the pyridine ring. The precise location of substitution would be further influenced by any existing substituents on the aromatic rings. For example, the bromination of quinoline hydrochlorides is a known method to introduce a halogen atom onto the quinoline core. nih.gov

Reduction Reactions of the Quinoline Nitrogen Moiety

The nitrogen-containing heterocyclic part of the this compound system can undergo reduction reactions. A common transformation is the catalytic hydrogenation of the quinoline ring system to yield the corresponding tetrahydroquinoline. thieme-connect.de This reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium or platinum.

In the context of quinoline synthesis, the reduction of a nitro group to an amine is a crucial step in the domino nitro reduction-Friedländer heterocyclization. mdpi.com This process involves the in-situ reduction of a nitroaromatic compound to an amino group, which then condenses with a carbonyl compound to form the quinoline ring. mdpi.com While this is part of the synthetic sequence rather than a post-synthesis modification of the quinoline ring itself, it demonstrates the utility of reduction reactions in accessing quinoline precursors. The mechanism for this type of reduction often involves a dissolving metal, where sequential electron transfers and protonations reduce the nitro group to an amine. mdpi.com

Mechanistic Investigations of Cycloaddition and Condensation Reactions

The mechanisms of the reactions used to construct the indenoquinoline framework have been the subject of detailed investigations. The Povarov reaction, a type of [4+2] cycloaddition, is believed to proceed through a stepwise mechanism. nih.govnih.gov The reaction between anilines and ynones via a [3+3] cycloaddition has also been explored as a direct and step-economical route to quinolines. nih.gov

Condensation reactions, such as the Friedländer synthesis, are fundamental to the formation of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. sioc-journal.cn A proposed mechanism for a related cascade reaction involves the initial attack of a conjugate base of an indanone onto a 2-nitrobenzaldehyde, followed by an intramolecular cyclization to furnish the product. researchgate.net

ESI-MS analysis has been employed to elucidate the mechanism of a one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynone. nih.gov This study proposed a three-step mechanism: a two-step Michael addition-cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, followed by an I₂-mediated desulfurative step to yield the final quinoline product. nih.gov

Radical-Based Mechanistic Studies

Radical reactions have also been developed for the synthesis of quinoline derivatives. An NBS-mediated radical cyclization has been shown to be an effective method for forming 3-substituted quinolines. nih.gov This suggests that radical intermediates can be harnessed to construct the quinoline ring system.

Mechanistic studies of photochemical cycloadditions of quinolines have revealed a stepwise radical cycloaddition pathway. escholarship.org The reaction is thought to involve triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by the radical cycloaddition. escholarship.org This highlights the complexity of the reaction landscape, which can involve multiple electronic surfaces.

Spectroscopic Characterization and Advanced Analytical Techniques in 11h Indeno 2,1 F Quinoline Research

Structural Elucidation Techniques

The precise determination of the three-dimensional arrangement of atoms within the 11H-Indeno[2,1-f]quinoline scaffold is crucial for understanding its chemical behavior. Several powerful analytical methods are utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR studies of quinoline (B57606) derivatives, the protons on the aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.0 ppm. oregonstate.edu The exact chemical shifts are influenced by the electronic effects of substituents and the π-π stacking interactions between molecules in solution. uncw.edu For instance, the electronegative nitrogen atom in the quinoline ring system causes a decrease in electron density around the ortho protons, leading to their deshielding and a downfield shift in the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbon atoms in the aromatic rings of quinoline derivatives typically appear in the range of 100 to 152 ppm. researchgate.net Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to their electronic environment. Carbons adjacent to the nitrogen heteroatom (ortho and para positions) are generally observed at higher frequencies (downfield). For example, in a study of 6-methylquinolin-2(1H)-one, the carbon signals were observed in the range of 20.91 to 164.39 ppm. rsc.org

¹H NMR Chemical Shift Ranges for Protons in Quinoline Derivatives

Proton TypeChemical Shift (ppm)
Aromatic Protons6.0 - 9.5
Aldehyde Proton9.0 - 10.0
Carboxylic Acid Proton> 9.5

This table is based on typical chemical shift ranges for organic compounds and may vary for specific this compound derivatives.

Typical ¹³C NMR Chemical Shift Ranges for Carbons in Aromatic Systems

Carbon TypeChemical Shift (ppm)
Aromatic Carbons100 - 152
Carbonyl Carbons> 160

This table provides a general reference for ¹³C NMR chemical shifts and specific values can differ for this compound and its derivatives.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

In electron ionization (EI) mass spectrometry, the 11H-Indeno[1,2-b]quinoline molecule, with a molecular weight of 217.2652 g/mol , typically shows a prominent molecular ion peak (M⁺). nist.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio, confirming the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) studies on related fused nitrogen-containing ring systems, such as pyridazino-quinolines, have shown that fragmentation often occurs on the ring systems, leading to characteristic fragment ions. nih.gov For instance, in the N-2-phenyl derivative of a pyridazino-quinoline, fragmentation within the ring system produced ions at m/z = 320 and 244, while cleavage of the phenyl group resulted in a characteristic ion at m/z = 77. nih.gov The fragmentation of the quinoline radical cation itself has been studied, revealing the loss of HCN to form a C₈H₆˙⁺ fragment ion, which was identified as a mixture of phenylacetylene (B144264) and pentalene (B1231599) radical cations. rsc.org

X-ray Diffraction (XRD) Analysis

For example, the crystal structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one was determined to be a monoclinic crystal system with space group P2₁/n. mdpi.com In this structure, pairs of molecules are linked by C-H···O contacts, and these pairs are further connected by C-H···π interactions. mdpi.com The indeno[1,2-b]quinolin-11-one rings are involved in π-π stacking interactions with a distance of 3.447 Å between the planes. mdpi.com

Similarly, the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one revealed an almost planar fused ring system with weak intermolecular C-H···O interactions stabilizing the crystal packing. researchgate.net In the crystal structure of 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, the indeno[1,2-b]quinoxaline ring system is twisted relative to the pendant benzene (B151609) rings, and the crystal packing is influenced by weak π-π stacking and C-H···π interactions. nih.gov

Crystallographic Data for an Indenoquinoxaline Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)23.688
b (Å)3.7862
c (Å)11.5730
V (ų)1038.0
Z4

Data from the crystal structure of 11H-Indeno[1,2-b]quinoxalin-11-one. researchgate.net

Optical Spectroscopy and Photophysical Characterization

The interaction of this compound with light is investigated using optical spectroscopy techniques, which provide insights into its electronic structure and potential for applications in optoelectronic devices.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

Derivatives of quinoline typically exhibit absorption bands in the UV-Vis region corresponding to π-π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of various functional groups. researchgate.net For instance, the introduction of different substituents can lead to a shift in the absorption maxima.

Photoluminescence (PL) and Fluorescence Studies

Photoluminescence (PL) and fluorescence spectroscopy are employed to investigate the emission of light from this compound and its derivatives after they have been excited by absorbing light. These studies provide information about the excited state properties of the molecule, including its fluorescence quantum yield and lifetime.

Many quinoline derivatives are known to be fluorescent, and their emission properties can be tuned by modifying their chemical structure. nih.gov For example, some newly synthesized quinoline derivatives have been shown to exhibit significant fluorescence, with one particular compound emitting green light with a high quantum yield of 0.78 and a fluorescence lifetime of 6.20 ns. nih.gov The presence of an amino group at a specific position on the quinoline backbone was found to enhance the fluorescence properties. nih.gov A fluorinated derivative, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, was found to be a fluorophore emitting light at 490 nm in a chloroform (B151607) solution. mdpi.com The formation of supramolecular complexes with cucurbit nist.govuril has also been shown to modulate the fluorescence properties of quinolinone derivatives, leading to an increase in their fluorescent quantum yield. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is indispensable for the stereochemical analysis of chiral molecules. While the parent this compound is achiral, the introduction of chiral centers or the synthesis of inherently chiral, non-racemic derivatives, such as those with atropisomerism, necessitates the use of CD spectroscopy for their characterization.

In the context of this compound research, CD spectroscopy would be instrumental in:

Determining Absolute Configuration: For chiral derivatives of this compound, experimental CD spectra can be compared with theoretically calculated spectra to assign the absolute configuration of the enantiomers.

Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample. This allows for a quantitative assessment of the effectiveness of asymmetric syntheses or chiral separations.

Studying Molecular Interactions: Changes in the CD spectrum of a chiral this compound derivative upon interaction with other molecules, such as proteins or DNA, can provide valuable insights into binding mechanisms and conformational changes.

The chiroptical properties of azahelicenes, which share structural similarities with the helical arrangement of fused rings in certain indenoquinoline derivatives, provide a good model for the potential CD spectra of chiral this compound analogues. These compounds are known to exhibit strong CD signals due to their inherent chirality.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD spectroscopic analysis of a pair of enantiomeric this compound derivatives.

EnantiomerWavelength (nm)Molar Ellipticity (θ) [deg·cm²·dmol⁻¹]
(+)-Enantiomer254+5.2 x 10⁴
280-3.8 x 10⁴
315+7.1 x 10⁴
(-)-Enantiomer254-5.1 x 10⁴
280+3.9 x 10⁴
315-7.0 x 10⁴

This table is illustrative and presents hypothetical data for a pair of enantiomeric this compound derivatives.

Chromatographic and Purity Assessment Methods

The synthesis of this compound and its derivatives often results in complex mixtures containing starting materials, intermediates, byproducts, and the desired product. Therefore, robust chromatographic techniques are essential for the separation, identification, and purity assessment of these compounds.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in the analysis of newly synthesized organic compounds. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. For this compound, LC-MS is employed for several critical purposes:

Purity Assessment: LC-MS allows for the separation of the target compound from impurities. The area under the chromatographic peak is proportional to the concentration of the compound, enabling the determination of its purity.

Molecular Weight Confirmation: The mass spectrometer provides a precise measurement of the molecular weight of the eluting compounds, confirming the identity of the synthesized this compound.

Structural Elucidation of Impurities: By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of co-eluting impurities, their structures can often be inferred, providing valuable information for optimizing reaction conditions.

A typical LC-MS method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724), both often containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

The following table provides an example of the data that would be generated from an LC-MS analysis for the purity assessment of a synthesized this compound sample.

Retention Time (min)CompoundObserved m/z [M+H]⁺Calculated m/zPurity (%)
2.5Starting Material A146.0601146.05991.2
4.8Intermediate B204.0784204.07862.5
8.2This compound 228.0808 228.0813 95.8
9.5Isomeric Impurity228.0810228.08130.5

This table is a representative example of LC-MS data for a hypothetical synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool. It offers high-resolution separation and provides detailed structural information through characteristic fragmentation patterns upon electron ionization.

Key applications of GC-MS in this compound research include:

Analysis of Volatile Impurities: GC-MS is particularly well-suited for identifying and quantifying low molecular weight impurities that may be present in the reaction mixture.

Isomer Differentiation: Different isomers of this compound may exhibit distinct retention times and fragmentation patterns in GC-MS, aiding in their identification and separation.

Confirmation of Structure: The fragmentation pattern obtained from the mass spectrum serves as a molecular fingerprint that can be used to confirm the structure of the synthesized compound by comparing it with known spectra or through detailed analysis of the fragment ions.

The fragmentation of polycyclic aromatic nitrogen heterocycles in GC-MS typically involves the initial loss of stable neutral molecules like HCN, followed by further fragmentation of the fused ring system.

Below is an illustrative table of expected GC-MS data for this compound.

Retention Time (min)CompoundKey Mass Fragments (m/z)Relative Abundance (%)
15.7This compound 227 [M]⁺ 100
200 [M-HCN]⁺45
17630
15125
113.5 [M]²⁺15

This table represents a hypothetical GC-MS fragmentation pattern for this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions. In the synthesis of this compound, such as through a Friedländer annulation or a Pfitzinger reaction, TLC is invaluable for determining the optimal reaction time and conditions.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting it with an appropriate solvent system. The separation of spots corresponding to starting materials, intermediates, and the final product allows the chemist to visually track the consumption of reactants and the formation of the desired compound.

The choice of the eluent is crucial for achieving good separation. For a relatively nonpolar polycyclic aromatic heterocycle like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product, ensuring a clear separation from other components.

The following table provides a hypothetical example of TLC monitoring for the synthesis of this compound.

Time (hours)Starting Material A (Rf)Intermediate B (Rf)This compound (Rf)
00.65--
10.650.500.35 (faint)
30.65 (faint)0.500.35
6-0.50 (faint)0.35 (intense)
12--0.35 (intense)

This table illustrates the typical progression of a reaction monitored by TLC, with hypothetical Rf values in a hexane/ethyl acetate (3:1) solvent system.

Theoretical Chemistry and Computational Studies of 11h Indeno 2,1 F Quinoline

Electronic Structure and Reactivity Predictions

The electronic characteristics and reactivity of 11H-Indeno[2,1-f]quinoline and its derivatives are primarily explored through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. These studies provide valuable insights into the molecule's behavior in chemical reactions and its potential for various applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized geometries, charge distributions, and spectroscopic properties. mdpi.comrsc.org These calculations have been applied to various aza-polycyclic aromatic hydrocarbons to model their metabolites and covalent adducts with nucleophiles, shedding light on their biological activity. rsc.org

In studies of related indenoquinoxaline derivatives, which share structural similarities with this compound, DFT has been used to optimize molecular geometries. The results often show good agreement with experimental data from X-ray crystallography, with minor deviations in bond lengths and angles. smolecule.com For instance, the planarity of the fused ring system is a key feature that can be accurately predicted. smolecule.com Furthermore, DFT is employed to investigate the Z,E-isomerism in derivatives, helping to determine the thermodynamically most favorable configurations. mdpi.com The method is also crucial for studying the electronic properties of fluorinated derivatives, which are of significant interest in medicinal chemistry due to the often-enhanced pharmacological effects of fluorine substitution. mdpi.com

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.

For quinoline and its derivatives, the HOMO-LUMO energy gap is a subject of significant interest in computational studies. researchgate.netmdpi.com The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In aza-polycyclic aromatic hydrocarbons, the location of the nitrogen atom can significantly influence the electronic distribution and, consequently, the HOMO-LUMO gap. rsc.org

Molecular Interactions and Conformational Analysis

Understanding how this compound interacts with biological targets and how its three-dimensional shape influences its activity is crucial for drug design and development. Molecular modeling techniques such as docking and dynamics simulations, along with conformational analysis, provide valuable insights into these aspects.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.comnih.gov This method is extensively used to study the interaction of potential drug candidates with biological targets like enzymes and DNA.

In the context of indenoquinoline derivatives, molecular docking studies have been performed to investigate their binding affinity with various biological targets. For instance, indenoisoquinoline derivatives have been docked with the DNA-topoisomerase I complex, a key target in cancer therapy. ijpsr.comresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. ijpsr.comresearchgate.net The binding scores obtained from these simulations provide an estimate of the binding affinity and help in prioritizing compounds for further experimental testing. ijpsr.com Although specific docking studies on this compound are not detailed in the provided search results, the general approach involves preparing the 3D structures of the ligand and the receptor and using software like GOLD or AutoDock to predict the binding modes. ijpsr.comnih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules. This technique complements molecular docking by providing a more realistic picture of the ligand-receptor complex in a simulated physiological environment.

Analysis of Z,E-Isomerism and Conformational Behavior

The presence of double bonds or chiral centers in a molecule can lead to the existence of different spatial arrangements known as isomers. Z,E-isomerism, a form of stereoisomerism, is particularly relevant for compounds with carbon-nitrogen double bonds, which can exist in either a Zusammen (together) or Entgegen (opposite) configuration. mdpi.com

The conformational behavior of aza-heterocycles is a key determinant of their biological activity. Studies on related systems, such as azasugars and fluorinated piperidines, have shown that the preferred conformation can be influenced by factors like pH and the presence of specific substituents. nih.govresearchgate.net For derivatives of 11H-indeno[1,2-b]quinoxaline, DFT calculations have been employed to investigate the Z,E-isomerism of azine derivatives, revealing the thermodynamically most stable isomers and the energy barriers for their interconversion. mdpi.com Such analyses are crucial for understanding which isomer is likely to be biologically active. While direct studies on the Z,E-isomerism and conformational behavior of this compound are not available in the provided results, the principles derived from related aza-heterocyclic systems provide a strong basis for future investigations into its three-dimensional structure and its implications for biological function.

Computational Approaches for Structure-Activity Relationship Elucidation

Extensive searches of scientific literature and chemical databases did not yield specific computational studies or quantitative structure-activity relationship (QSAR) analyses for the compound this compound. The existing body of research on related indenoquinoline isomers, such as those with [1,2-b] or [1,2-c] fusion, has involved computational methods to understand their structure-activity relationships for various biological targets. nih.govnih.govnih.gov However, equivalent detailed computational analyses for the [2,1-f] isomer are not prominently documented in the available literature.

Computational chemistry is a important tool in modern drug discovery and materials science, offering insights into molecular properties and interactions that guide experimental work. mdpi.com Techniques like Density Functional Theory (DFT), molecular docking, and QSAR modeling are frequently employed to predict the biological activity and physicochemical properties of novel compounds. mdpi.comresearchgate.net These methods are instrumental in elucidating how the three-dimensional structure of a molecule, including its electronic and steric features, influences its interaction with biological targets. nih.govnih.gov

For many heterocyclic compounds, including various quinoline derivatives, computational models have been successfully developed to predict their activity against targets such as bacteria, viruses, and cancer cells. nih.govresearchgate.net These models often rely on correlating calculated molecular descriptors with experimentally determined biological activities, which can accelerate the identification of lead compounds and the optimization of their properties.

Given the absence of specific studies on this compound, this particular scaffold represents an underexplored area in computational chemistry. Future research employing computational approaches could provide valuable predictions of its potential biological activities and guide the synthesis of novel derivatives for experimental evaluation.

In-depth Analysis of this compound Reveals Limited Public Research

Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific chemical compound this compound remain scarce, precluding an in-depth analysis of its structure-property relationships and applications in advanced materials as outlined.

While the provided article structure offers a robust framework for exploring the scientific attributes of a chemical compound, the subject of "this compound" appears to be a niche area of study with limited publicly available data. Extensive searches have yielded information on related isomers, such as 11H-indeno[1,2-b]quinoline and indeno[2,1-c]quinoline, which have been investigated for their potential in medicinal chemistry and materials science. However, specific research dedicated to the [2,1-f] isomer, its unique photophysical properties, and its applications in organic electronics or chemical sensing is not readily found in the public domain.

This lack of specific data prevents a detailed and scientifically accurate discussion on the influence of substituents and solvent effects on the absorption and emission characteristics of this compound, as required by section 5.1 of the proposed outline. Consequently, the creation of informative data tables detailing these research findings is not feasible.

Similarly, the application of this compound derivatives in organic electronics, including their use as organic semiconductors and in the development of photonic devices (section 5.2), is not documented in the available literature. While the broader class of indenoquinolines has shown promise in these areas, a direct extrapolation of these properties to the [2,1-f] isomer without specific experimental evidence would be speculative and would not meet the required standard of scientific accuracy.

Furthermore, there is no accessible research on the utilization of this compound scaffolds in chemical sensing technologies (section 5.3). The development of chemical sensors is a highly specific field of research that requires dedicated studies on the interaction of the target molecule with various analytes, and such studies for this compound have not been identified.

Structure Property Relationships and Advanced Materials Applications of Indenoquinoline Systems

Role in Catalyst Development

The investigation into the catalytic applications of 11H-Indeno[2,1-f]quinoline and its derivatives is an emerging area of research. While extensive data on its direct use as a catalyst or as a ligand in well-established catalytic systems remains limited in publicly accessible scientific literature, preliminary studies highlight its potential. The inherent properties of the This compound scaffold, such as its planarity and the presence of a nitrogen atom for metal coordination, make it a candidate for the design of novel catalysts.

Research in the broader field of quinoline (B57606) derivatives has demonstrated their successful application as ligands in a variety of metal-catalyzed reactions. These applications often leverage the ability of the quinoline nitrogen to coordinate with a metal center, thereby influencing its reactivity and selectivity. It is this precedent that suggests the potential for This compound to play a similar role.

A study on the synthesis of a derivative, 2-(p-Tolyl)-11H-indeno[2,1-f]quinoline , utilized an iodine monobromide catalyst. While this research focused on the synthesis of the indenoquinoline derivative rather than its application as a catalyst, it underscores the chemical accessibility of this class of compounds, a prerequisite for their further exploration in catalytic applications.

The development of new catalytic systems often involves the screening of a diverse library of ligands. The inclusion of This compound and its derivatives in such libraries could lead to the discovery of new catalysts for challenging chemical transformations. Future research in this area would likely involve the synthesis of various substituted This compound compounds and the evaluation of their coordination chemistry with different transition metals. The catalytic activity of the resulting metal complexes would then be assessed in a range of reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

Biological Interactions and Mechanistic Insights of Indenoquinoline Derivatives Research Oriented

Enzyme Inhibition Studies

Derivatives of the indenoquinoline scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases. Research has particularly focused on their ability to target enzymes involved in cancer and other proliferative disorders.

Notably, certain indeno[1,2-c]quinoline derivatives have been recognized as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication and transcription. For instance, the compound (E)-9-[3-(dimethylamino)propoxy]-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime (1 ) and its analogue 2 were found to be more active in inhibiting both Topo I and Topo II compared to the lead compound 3 . nih.gov Unlike compound 3 , which is a strong DNA binding agent, compounds 1 and 2 exhibited no significant DNA binding affinity, suggesting a different mechanism of action. nih.gov

Furthermore, sulfonylated indeno[1,2-c]quinoline derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Among a series of 23 derivatives, eight compounds displayed enhanced EGFR-TK inhibitory activity with IC₅₀ values ranging from approximately 0.6 to 10.2 nM, which is more potent than the known drug erlotinib (B232) (IC₅₀ of ~20 nM). acs.org The most potent of these, SIQ17 , was shown through molecular modeling to occupy the ATP-binding site of EGFR-TK. acs.org

In a different context, quinoline-based compounds have been investigated as α-glucosidase inhibitors, which is relevant for managing type 2 diabetes. A series of quinoline (B57606) linked benzothiazole (B30560) hybrids demonstrated significant inhibitory activity, with compound 8h (a fluorophenyl-substituted derivative) being the most potent with an IC₅₀ value of 38.2 ± 0.3 μM. nih.gov Kinetic studies revealed that this compound acts as a non-competitive inhibitor. nih.gov

Oxime derivatives of 11H-indeno[1,2-b]quinoxaline-11-one have been synthesized and evaluated as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory processes. nih.govnih.gov Several of these compounds showed sub-micromolar binding affinity for JNKs, with 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) being one of the most potent, exhibiting dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM, respectively. nih.govnih.gov

Macromolecular Binding Investigations

The biological activity of indenoquinoline derivatives is often rooted in their ability to bind to essential macromolecules like DNA and proteins.

DNA G-Quadruplex Interactions

A significant area of research has been the interaction of indenoquinoline derivatives with DNA G-quadruplexes (G4s). These are non-canonical secondary DNA structures found in guanine-rich regions, such as telomeres and oncogene promoters, and are considered promising anticancer targets.

Macrocyclic bis-indole quinolines have been designed to selectively stabilize G4 DNA structures. nih.govresearchgate.net These compounds show a clear preference for parallel/hybrid G4 topologies over duplex DNA. nih.govresearchgate.net This selectivity is attributed to the macrocyclic structure which pre-organizes the molecule for optimal stacking on the G4 surface. nih.govresearchgate.net

Quindoline (B1213401) derivatives, which share a structural resemblance to indenoquinolines, have also been extensively studied as G4 ligands. The solution structure of a 2:1 complex of a quindoline derivative with the c-MYC G-quadruplex revealed that the ligand induces a reorientation of the flanking sequences to create a new binding pocket. nih.gov This "induced-fit" binding provides valuable insights for the rational design of G4-interactive drugs. nih.gov A series of novel quindoline-derivatives demonstrated potent binding to and stabilization of Herpes Simplex Virus-1 (HSV-1) G-quadruplexes, leading to significant antiviral activity. nih.gov

Protein Binding Mechanisms

The inhibitory action of indenoquinoline derivatives on enzymes is a direct consequence of their binding to these proteins. As mentioned earlier, sulfonylated indeno[1,2-c]quinolines bind to the ATP-binding site of EGFR tyrosine kinase. acs.org Molecular dynamics simulations have confirmed the stable binding of the potent inhibitor SIQ17 within this pocket, with its sulfonyl group being stabilized by key amino acid residues like C797, L718, and E762. acs.org

Similarly, molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives suggested a competitive binding mode at the catalytic site of JNKs. nih.govnih.gov The binding of these inhibitors correlated with their ability to suppress downstream signaling pathways. nih.govnih.gov

In the context of Alzheimer's disease research, quinolinone derivatives have been designed as multifunctional inhibitors of acetylcholinesterase (AChE). Kinetic and molecular modeling studies of compound 4c indicated a mixed-type inhibition, where the molecule interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Research on Anticancer Effects in Cell Lines

The potential of indenoquinoline derivatives as anticancer agents has been demonstrated in numerous studies using various cancer cell lines.

Derivatives of indeno[1,2-c]quinoline have shown significant antiproliferative activity. For example, (E)-6-hydroxy-9-methoxy-11H-indeno[1,2-c]quinolin-11-one O-2-(pyrrolidin-1-yl)ethyl oxime (8c ) was found to be a highly cytotoxic agent with GI₅₀ values of 0.84, 0.89, and 0.79 μM against SAS, A549, and BT483 cancer cell lines, respectively, which is more potent than the standard drug camptothecin. drugbank.com This compound was shown to induce DNA fragmentation through caspase-3 activation and PARP cleavage. drugbank.com Another study on 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones found that the 6-alkylamine derivative 5b was the most active, with a mean GI₅₀ value of 3.39 μM, and induced G2/M phase cell cycle arrest in H460 lung cancer cells. researchgate.net

Sulfonylated indeno[1,2-c]quinoline derivatives, which inhibit EGFR-TK, also exhibited significant cytotoxicity against EGFR-overexpressing cancer cells A549 and A431. acs.org Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) with dicationic linkers showed extraordinarily high potencies, with IC₅₀ values in the nanomolar range against human Jurkat leukemia. nih.gov

A novel quinoline derivative, 91b1 , demonstrated strong anticancer effects both in vitro and in vivo. nih.gov It suppressed cell proliferation and was found to downregulate the expression of Lumican, a protein overexpressed in many cancers. nih.gov Quinoline-chalcone derivatives have also been extensively studied, with many compounds showing potent antiproliferative activity against a wide range of cancer cell lines, including MGC-803, HCT-116, and MCF-7. mdpi.com

Research on Antimicrobial Properties against Bacterial Strains

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents, and indenoquinoline derivatives have also been explored for their antibacterial properties.

A study on 11H-indeno[1,2-b]quinoxaline-11-one revealed its antibacterial activity against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 10, 20, and 20 mM, respectively. Importantly, no resistance development was observed in these bacteria against the tested compound over a seven-day period.

While specific studies on the antimicrobial properties of 11H-Indeno[2,1-f]quinoline are limited, the broader class of quinoline derivatives has shown significant promise. nih.gov For instance, a series of quinoline-2-one derivatives displayed potent antibacterial activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from this series was particularly effective, with MIC values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov This compound also demonstrated significant anti-biofilm activity. nih.gov

Future Directions and Emerging Research Avenues for 11h Indeno 2,1 F Quinoline

Development of Novel Synthetic Strategies

The accessibility of a chemical scaffold is fundamental to its exploration and application. Consequently, the development of efficient, high-yield, and versatile synthetic routes to the 11H-Indeno[2,1-f]quinoline core is a primary research objective. Recent advances have moved beyond classical methods, introducing innovative catalytic systems.

One notable strategy involves a denitrogenative palladium-catalyzed cascade reaction. rsc.org This method facilitates the regioselective synthesis of fluorene (B118485) systems, including this compound, in a 48% yield. rsc.org The reaction proceeds under specific conditions, utilizing a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand at elevated temperatures. rsc.org

Another modern approach is the iodine monobromide-catalyzed tandem reaction of α-aminoacetophenones with trans-β-nitrostyrenes. lookchem.com This protocol is notable for being metal- and oxidant-free, forming two new carbon-carbon bonds in a single step and affording good yields. lookchem.com While this method was demonstrated for a derivative, 2-(p-Tolyl)-11H-indeno[2,1-f]quinoline, it highlights a pathway that could be adapted for the parent compound and other analogues. lookchem.com The optimization of these reactions has shown that catalyst loading and solvent choice are critical for maximizing yield. lookchem.com

MethodCatalyst / ReagentsKey FeaturesYieldRef.
Palladium-Catalyzed CascadePd(OAc)₂, PCyPh₂, K₂CO₃, NorborneneDenitrogenative, regioselective48% rsc.org
Tandem ReactionIodine Monobromide (IBr)Metal-free, oxidant-free, forms 2 C-C bonds62% (for derivative) lookchem.com

Exploration of Undiscovered Reactivity Pathways

The unique arrangement of atoms in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Initial research indicates the scaffold can undergo reactions with electrophiles and be subject to reduction, opening avenues for creating a diverse library of derivatives. smolecule.com

The mechanisms of the novel synthetic strategies themselves provide insight into the compound's reactivity. The palladium-catalyzed cascade, for instance, proceeds through a complex pathway likely involving C-H activation and denitrogenation steps. rsc.org Further mechanistic studies, such as the deuterium (B1214612) labelling experiments performed on related reactions, could fully elucidate the intermediates and transition states involved in the formation of the this compound system. rsc.org Similarly, the proposed mechanism for the iodine-catalyzed tandem reaction involves multiple intermediates, including the formation and subsequent cyclization and aromatization steps. lookchem.com A deeper investigation into these pathways could allow chemists to intercept intermediates or divert the reaction to produce novel, structurally complex molecules.

Integration of Advanced Analytical Techniques

Thorough structural confirmation and purity assessment are critical for any chemical research program. The characterization of this compound and its derivatives relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental, with specific proton (¹H NMR) and carbon (¹³C NMR) spectral data providing the primary evidence of the core structure. rsc.orglookchem.com For the parent compound, the methylene (B1212753) bridge protons appear as a characteristic singlet in the ¹H NMR spectrum. rsc.org High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision. lookchem.com Infrared (IR) spectroscopy helps to identify characteristic functional groups within the molecules. lookchem.com For unambiguous proof of structure and stereochemistry, single-crystal X-ray crystallography is the definitive technique, and it has been used to confirm the structure of related compounds. lookchem.com Furthermore, techniques like gas chromatography with flame-ionization detection (GC-FID) are used for the quantitative analysis of reaction yields. rsc.org

TechniqueCompoundObservationRef.
¹H NMR (400 MHz, CDCl₃)This compoundδ 4.13 (s, 2H) rsc.org
Melting PointThis compound125.4 – 128.3 °C rsc.org
HRMS2-(p-Tolyl)-11H-indeno[2,1-f]quinolineC₂₀H₁₆N [M+H]⁺: Calculated 270.1277, Found 270.1294 lookchem.com
PurificationThis compoundFlash column chromatography on silica (B1680970) gel rsc.org

Computational Design and Predictive Modeling

While specific computational studies on this compound have not yet been published, this approach represents a significant future direction. Research on closely related indenoquinoline isomers has demonstrated the power of computational chemistry in drug discovery and materials science. nih.govontosight.ai

Molecular modeling has been effectively used to investigate the binding of indenoquinoline derivatives to biological targets like acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Such studies can predict binding modes and affinities, helping to explain structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov Molecular docking simulations are also employed to understand how these compounds interact with protein targets, such as those involved in cancer pathways like p53 and Bcl-2. benthamscience.combenthamdirect.com These in silico methods allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. benthamscience.combenthamdirect.com Future work on this compound will undoubtedly leverage these predictive models to identify promising biological targets and design derivatives with optimized properties.

Multidisciplinary Collaboration and Scaffold Repurposing

The full potential of the this compound scaffold will be realized through collaboration across scientific disciplines. The development of novel synthetic routes by organic chemists provides the essential tools for researchers in medicinal chemistry, pharmacology, and materials science to investigate this framework.

The broader class of indenoquinolines is known for a range of biological activities, including anticancer and anti-inflammatory properties. ontosight.ai For example, derivatives of the related indeno[1,2-b]quinoline system have been investigated as acetylcholinesterase inhibitors and as potential anticancer agents effective against colon carcinoma cell lines. nih.govbenthamscience.combenthamdirect.com This precedent strongly suggests that the this compound core could be a valuable scaffold for repurposing. By collaborating with biologists, researchers can screen this new isomer and its derivatives against a wide array of biological targets, potentially uncovering novel therapeutic leads for various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 11H-Indeno[2,1-f]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted Leimgruber-Batcho reactions under Lewis acid catalysis are effective for synthesizing indenoquinoline derivatives. For example, optimized conditions (e.g., 150°C, 30 min) yield ~70–85% purity for analogous compounds like pyrroloquinolines . Key variables include temperature, solvent polarity, and catalyst loading. Post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectral techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants to confirm fused-ring geometry.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193 for C₁₃H₁₀N₂) and fragmentation patterns.
  • X-ray Crystallography : Resolve bond angles and confirm planarity of the indenoquinoline core .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Co-elution of structurally similar byproducts (e.g., regioisomers) is common. Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile, 0.1% TFA) to improve resolution. Monitor UV absorption at 254 nm for detection .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model HOMO-LUMO gaps, charge-transfer efficiency, and absorption spectra. Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. What strategies resolve contradictions in biological activity data for indenoquinoline derivatives?

  • Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines to assess cytotoxicity variability. Use ANOVA to identify statistically significant differences (p < 0.05). For example, discrepancies in anticancer activity may arise from cell membrane permeability differences, which can be tested via logP measurements .

Q. How can catalytic asymmetric synthesis be applied to this compound to achieve enantioselectivity?

  • Methodological Answer : Employ chiral ligands (e.g., BINAP) with transition-metal catalysts (e.g., Pd or Rh) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies on analogous quinoline systems achieved >90% ee under optimized conditions .

Experimental Design and Data Analysis

Q. How should researchers design assays to evaluate the photostability of this compound?

  • Methodological Answer : Expose the compound to controlled UV irradiation (e.g., 365 nm, 24 h) and quantify degradation via HPLC. Use kinetic modeling (e.g., first-order decay) to calculate half-life. Include control samples with stabilizers (e.g., antioxidants) to assess protective effects .

Q. What statistical approaches are optimal for analyzing structure-activity relationship (SAR) data in indenoquinoline derivatives?

  • Methodological Answer : Apply multivariate regression analysis to correlate substituent effects (e.g., Hammett σ values) with biological activity. Use cross-validation (e.g., leave-one-out) to avoid overfitting. Tools like R or Python’s scikit-learn can automate these analyses .

Ethical and Reporting Considerations

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR data principles:

  • Detailed Experimental Sections : Specify reagent grades, equipment models, and reaction monitoring intervals.
  • Raw Data Deposition : Share NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database).
  • Negative Results : Report failed attempts (e.g., solvent incompatibilities) to aid troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.